3,5-Dimethoxyphenyl isothiocyanate 3,5-Dimethoxyphenyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 104968-58-3
VCID: VC0008350
InChI: InChI=1S/C9H9NO2S/c1-11-8-3-7(10-6-13)4-9(5-8)12-2/h3-5H,1-2H3
SMILES: COC1=CC(=CC(=C1)N=C=S)OC
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol

3,5-Dimethoxyphenyl isothiocyanate

CAS No.: 104968-58-3

VCID: VC0008350

Molecular Formula: C9H9NO2S

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxyphenyl isothiocyanate - 104968-58-3

Description

3,5-Dimethoxyphenyl isothiocyanate is a chemical compound with the molecular formula C9H9NO2SC_9H_9NO_2S . It belongs to the class of isothiocyanates, which feature the functional group R−N=C=S . This compound has a molecular weight of 195.24 . It is also known by other names, including 1,3-Dimethoxy-5-isothiocyanatobenzene .

Isothiocyanates, including 3,5-Dimethoxyphenyl isothiocyanate, can be derived from cruciferous vegetables like broccoli and kale . In laboratory settings, 3,5-Dimethoxyphenyl isothiocyanate is studied for its potential anti-inflammatory and anti-cancer properties . While its precise mechanism of action is not fully understood, it is thought to impact pathways such as nuclear factor-κB (NF-κB) and cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer development . Phenyl isothiocyanate is another example of an isothiocyanate .

Other isothiocyanates have demonstrated the ability to protect against chemical carcinogenesis in various organs in rats and mice . For instance, they have inhibited mammary tumor formation induced by 7,12-dimethylbenz[a]anthracene (DMBA) in rats and prevented carcinogenesis in the forestomach of mice when added to a diet containing benz(a)pyrene . Another similar compound is 3,5-Dimethylphenyl Isothiocyanate, which has the molecular formula C9H9NSC_9H_9NS .

CAS No. 104968-58-3
Product Name 3,5-Dimethoxyphenyl isothiocyanate
Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
IUPAC Name 1-isothiocyanato-3,5-dimethoxybenzene
Standard InChI InChI=1S/C9H9NO2S/c1-11-8-3-7(10-6-13)4-9(5-8)12-2/h3-5H,1-2H3
Standard InChIKey FKUHOOASBHTEQY-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)N=C=S)OC
Canonical SMILES COC1=CC(=CC(=C1)N=C=S)OC
PubChem Compound 145422
Last Modified Sep 13 2023

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